molecular formula C19H17N3O B14090053 4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol

4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol

Katalognummer: B14090053
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: IMKINPRHTPQIGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyrimidine and benzimidazole ring system, which contributes to its unique chemical properties and biological activities .

Vorbereitungsmethoden

The synthesis of 4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method is the annulation of substituted benzimidazoles with enamino ketones under reflux conditions in pyridine . Another approach involves the use of nanoporous catalysts such as ZnO@SO3H@Tropine, which facilitates a one-pot three-component synthesis . These methods are efficient and provide high yields of the desired product.

Analyse Chemischer Reaktionen

4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an antiviral, antibacterial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Wirkmechanismus

The mechanism of action of 4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA synthesis, leading to its antiviral and anticancer activities . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Eigenschaften

Molekularformel

C19H17N3O

Molekulargewicht

303.4 g/mol

IUPAC-Name

4-methyl-3-[(2-methylphenyl)methyl]-1H-pyrimido[1,2-a]benzimidazol-2-one

InChI

InChI=1S/C19H17N3O/c1-12-7-3-4-8-14(12)11-15-13(2)22-17-10-6-5-9-16(17)20-19(22)21-18(15)23/h3-10H,11H2,1-2H3,(H,20,21,23)

InChI-Schlüssel

IMKINPRHTPQIGL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1CC2=C(N3C4=CC=CC=C4N=C3NC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.